4-bromo-3-acetyl-1-methyl-1H-indole
Description
Properties
IUPAC Name |
1-(4-bromo-1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)8-6-13(2)10-5-3-4-9(12)11(8)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVBDLLWGHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-acetyl-1-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 3-acetyl-1-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent bromination and acetylation steps yield the desired compound.
Industrial Production Methods
Industrial production of 4-bromo-3-acetyl-1-methyl-1H-indole may involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-acetyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, along with bases like potassium carbonate and solvents like toluene or dimethylformamide.
Major Products
Substitution: Formation of 4-amino-3-acetyl-1-methyl-1H-indole or 4-thio-3-acetyl-1-methyl-1H-indole.
Oxidation: Formation of 3-acetyl-1-methyl-1H-indole-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-methyl-1H-indole-4-bromide.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Synthesis of 4-Bromo-3-acetyl-1-methyl-1H-indole
The synthesis of 4-bromo-3-acetyl-1-methyl-1H-indole typically involves the bromination of indole derivatives followed by acetylation. Various methods have been reported for synthesizing indoles, including:
- Fischer Indole Synthesis : A classical method that utilizes phenylhydrazine and ketones to form indoles.
- Bartoli Indole Synthesis : Involves the reaction of an aryl halide with a suitable nitrogen source.
Recent advancements have focused on more efficient routes that allow for scalability and higher yields. For instance, a two-step synthesis has been developed that provides polysubstituted indoles with electron-withdrawing groups at the C-3 position, enhancing their biological activity .
Biological Activities
4-Bromo-3-acetyl-1-methyl-1H-indole exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:
Anticancer Properties
Indoles are known for their cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of 4-bromo-3-acetyl-1-methyl-1H-indole can inhibit cell proliferation in cancer models. For example, compounds with similar structural motifs have been identified as potent inhibitors of cancer cell growth, suggesting that this compound may share similar properties .
Antimicrobial Activity
Research indicates that indole derivatives can exhibit significant antimicrobial properties. The presence of bromine and acetyl groups may enhance these effects, leading to potential applications in treating bacterial infections .
Applications in Material Science
Beyond medicinal applications, 4-bromo-3-acetyl-1-methyl-1H-indole is also explored in material science:
Organic Electronics
Indoles are being investigated for their use in organic semiconductors due to their electronic properties. The incorporation of electron-withdrawing groups like acetyl enhances the charge transport capabilities of these materials .
Chiral Catalysts
The unique structure of 4-bromo-3-acetyl-1-methyl-1H-indole allows it to be utilized as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of 4-bromo-3-acetyl-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and acetyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of bromine and functional groups significantly impacts electronic and steric properties:
Key Insights :
Comparison :
Physicochemical Properties
Melting points, solubility, and spectral data vary with substituents:
Q & A
Q. Tables for Quick Reference
| Synthesis Conditions | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Alkylation (1-methyl introduction) | 4-Bromoindole, MeI | DMF | K₂CO₃ | 70–80 | |
| Acetylation (3-position) | Acetic Anhydride | CH₂Cl₂ | AlCl₃ | 46–50 |
| Key NMR Signals | δ (¹H NMR) | δ (¹³C NMR) | Assignment |
|---|---|---|---|
| 1-Methyl group | 3.75 ppm | 35.2 ppm | N-CH₃ |
| 3-Acetyl group | 2.58 ppm | 198.5 ppm | C=O |
| Aromatic H (position 5) | 7.34 ppm | 121.9 ppm | C-Br adjacent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
